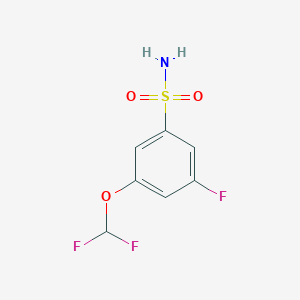

3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonamide” is likely a fluorinated organic compound. Fluorinated compounds are often used in the pharmaceutical and chemical industries due to their stability and unique properties .

Chemical Reactions Analysis

The chemical reactions involving “3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonamide” would depend on its specific chemical structure and the conditions under which the reactions take place. Fluorinated compounds are generally quite stable and resistant to reactions unless under specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonamide” would depend on its specific molecular structure. Common physical properties to consider might include density, color, hardness, melting and boiling points, and electrical conductivity .Wissenschaftliche Forschungsanwendungen

Inhibition of Epithelial–Mesenchymal Transformation (EMT) in Pulmonary Fibrosis

- Role of DGM : Researchers have investigated DGM’s effects on pulmonary fibrosis. It inhibits TGF-β1-induced EMT in A549 lung epithelial cells by reducing expression of proteins like α-SMA, vimentin, and collagen I. Additionally, DGM increases E-cadherin expression and reduces Smad2/3 phosphorylation levels .

Synthesis of Pharmaceuticals and Agrochemicals

- Versatility : DGM serves as a versatile building block in organic synthesis. Its unique reactivity and stability make it valuable for creating pharmaceuticals and agrochemicals.

Fluorescent Probes and Imaging Agents

- Fluorine Substitution : Incorporating DGM into fluorescent probes can enhance their properties. Researchers investigate its potential as a fluorophore for bioimaging and diagnostics .

Chromatography and Mass Spectrometry

- Analytical Applications : DGM derivatives find use in chromatography and mass spectrometry. They aid in sample manipulation and analysis .

Safety and Hazards

The safety and hazards associated with “3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonamide” would depend on its specific properties. As a general rule, handling of chemical substances should always involve appropriate safety measures, including the use of personal protective equipment and good ventilation .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact withTransforming Growth Factor-β1 (TGF-β1) . TGF-β1 plays a crucial role in various cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis .

Mode of Action

Compounds with similar structures have been shown to inhibit theTGF-β1-induced epithelial–mesenchymal transformation (EMT) . This process involves the transformation of epithelial cells into mesenchymal cells, a critical event in the pathogenesis of fibrosis . The compound may inhibit the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increase the expression of E-cadherin .

Biochemical Pathways

It’s likely that the compound affects theTGF-β1/Smad pathway , which is involved in the regulation of cell growth and differentiation . Inhibition of this pathway could potentially reduce fibrosis and other related conditions .

Pharmacokinetics

Similar compounds have been shown to have high gi absorption and are bbb permeant . The compound’s lipophilicity (Log Po/w) is around 1.41 , which could impact its bioavailability.

Result of Action

Similar compounds have been shown to attenuate tgf-β1-induced emt in a549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that the compound could potentially have anti-fibrotic effects.

Eigenschaften

IUPAC Name |

3-(difluoromethoxy)-5-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO3S/c8-4-1-5(14-7(9)10)3-6(2-4)15(11,12)13/h1-3,7H,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNHVQAXRICMSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(=O)(=O)N)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[5-(5-Fluoropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2421299.png)

![2-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2421306.png)

![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2421307.png)

![1-(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol](/img/structure/B2421308.png)

![2-[1-(2-Methylpropylsulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2421315.png)

![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2421316.png)

![NCGC00385302-01_C42H68O14_(3beta,5xi,9xi)-3-{[2-O-(beta-D-Glucopyranosyl)-beta-D-glucopyranosyl]oxy}-23-hydroxyolean-12-en-28-oic acid](/img/structure/B2421317.png)